molecular formula C24H48O2 B130126 Methyl tricosanoate CAS No. 2433-97-8

Methyl tricosanoate

Cat. No. B130126
CAS RN: 2433-97-8
M. Wt: 368.6 g/mol
InChI Key: VORKGRIRMPBCCZ-UHFFFAOYSA-N
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Description

Methyl tricosanoate is a methyl ester of tricosanoic acid, which is a long-chain fatty acid. While the provided papers do not directly discuss methyl tricosanoate, they do provide insights into the synthesis and characterization of various methyl esters and related compounds, which can be relevant to understanding the properties and synthesis of methyl tricosanoate.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, as seen in the preparation of various compounds in the provided papers. For instance, the synthesis of 2-methyl-4,5-dicyano-2H-1,2,3-triazole involved starting with a raw material and characterizing the final product using various analytical techniques . Similarly, the synthesis of methyl [2-13C-2, 2-d2]- and methyl [3-13C-3, 3-d2]tetracosanoate reported the introduction of carbon-13 and deuterium labels, which is a method that could potentially be applied to the synthesis of labeled methyl tricosanoate .

Molecular Structure Analysis

The molecular structure of organic compounds is typically characterized using techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography. For example, the structure of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate was confirmed through IR, 1H NMR, and X-ray diffraction . These techniques are crucial for confirming the structure of synthesized compounds, including methyl tricosanoate.

Chemical Reactions Analysis

The papers describe various chemical reactions, such as condensation, chlorination, esterification , and the use of nucleophiles to generate radicals . These reactions are part of the synthetic toolbox that chemists use to create a wide array of compounds, including esters like methyl tricosanoate. The synthesis of methyl glycosides as glycosyl donors also highlights the versatility of methyl esters in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. While the papers do not directly address the properties of methyl tricosanoate, they do discuss properties of similar compounds. For example, the thermal stability and kinetic parameters of 2-methyl-4,5-dicyano-2H-1,2,3-triazole were investigated, which is an important aspect of understanding a compound's behavior under various conditions . The synthesis of cyclopropane fatty acids as possible inhibitors of mycolic acid biosynthesis also touches on the biological activity of certain methyl esters .

Scientific Research Applications

Chromatographic Analysis in Biodiesel

Methyl tricosanoate is utilized as an internal standard in the gas chromatographic method for determining the content of fatty acid methyl esters with four or more double bonds in biodiesel. This method is essential for ensuring the quality of biodiesel, particularly in terms of its polyunsaturated fatty acid methyl ester content. The reliability of this method has been affirmed through an interlaboratory study involving 11 European laboratories, highlighting its precision within certain concentration ranges (Schober et al., 2009).

Vapor Pressure and Thermodynamic Studies

The physical properties of fatty acid methyl esters, including methyl tricosanoate, have been analyzed to understand their vapor pressures and vaporization enthalpies. This research is crucial for the application of these esters in various industries, including biodiesel. The study provides relationships for calculating the vapor pressures of these compounds over a wide temperature range, enhancing our understanding of their behavior in different conditions (Chickos et al., 2004).

Antimicrobial Activity

Methyl tricosanoate is identified as a major constituent in the fatty acid composition of Celtis australis fruits. The antimicrobial activity of the fruit extracts, particularly against Pseudomonas auroginosa and Escherichia coli, has been studied, showcasing the potential of methyl tricosanoate-containing extracts in antimicrobial applications (Badoni et al., 2010).

Catalytic Conversion in Chemical Processes

The compound has also been used in the catalytic conversion process, where methyl laurate is transformed into tricosanone-12 in the gas phase over a specific catalyst. This research indicates the potential application of methyl tricosanoate in the synthesis of ketones from long-chain esters, which is significant in industrial chemistry (Klimkiewicz & Teterycz, 2002).

Safety And Hazards

Methyl tricosanoate may cause serious eye damage and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment . In case of fire, suitable extinguishing media include water spray, carbon dioxide (CO2), dry chemical, and alcohol-resistant foam .

Future Directions

There is limited information available on the future directions of Methyl tricosanoate .

Relevant Papers One relevant paper discusses the direct use of Methyl tricosanoate as an internal standard and overcoming a potential error in the quantitation of the omega-3 long-chain polyunsaturated fatty acids of marine oils as ethyl esters .

properties

IUPAC Name

methyl tricosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-2/h3-23H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORKGRIRMPBCCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179068
Record name Methyl tricosanoate
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Molecular Weight

368.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name Methyl tricosanoate
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Product Name

Methyl tricosanoate

CAS RN

2433-97-8
Record name Methyl tricosanoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl tricosanoate
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Record name Methyl tricosanoate
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Record name Methyl tricosanoate
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Record name METHYL TRICOSANOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,210
Citations
R Badoni, DK Semwal, U Rawat - Journal of Scientific …, 2010 - pdfs.semanticscholar.org
… australis by GC/MS showed that it contains various bioactive constituents including methyl oleate, methyl tricosanoate, methyl pentachlorostearate, and methyl linoleate in major …
Number of citations: 34 pdfs.semanticscholar.org
JS Chickos, H Zhao, G Nichols - Thermochimica acta, 2004 - Elsevier
… Vapor pressures and vaporization enthalpies for methyl heptadecanoate and methyl heneicosanoate to methyl octacosanoate exclusive of methyl tricosanoate are evaluated as a …
Number of citations: 84 www.sciencedirect.com
A Jones - activatedresearch.com
… accurate quantification of 24 different FAMEs (C8 to C24) is demonstrated without the use of correction factors (response factors) and with a single internal standard (methyl tricosanoate…
Number of citations: 4 www.activatedresearch.com
RG Ackman, WMN Ratnayake… - Journal of the American Oil …, 1989 - Springer
… The mg contents were determined with respect to methyl tricosanoate internal standard by gas liquid chromatography {GLC} on a SUPELCOWAX10 flexible fused silica capillary column…
Number of citations: 70 link.springer.com
M Aguirre, S Marmesat, MVR Méndez… - Grasas y …, 2010 - grasasyaceites.revistas.csic.es
… are transesterified and methyl esters are separated in a VF-5ht Ultimetal column (150 C -held for 5 min- rising at 5 C min 1 to 370 C and held for 5 min) using methyl tricosanoate as …
Number of citations: 14 grasasyaceites.revistas.csic.es
SH Aly, MA El-Hassab, SS Elhady, HA Gad - Plants, 2022 - mdpi.com
… However, n-Docosanoic acid (10.49%) and methyl tricosanoate (7.09%) were present in a … Kcal/mol, respectively, while methyl tricosanoate showed the highest binding affinity with MMP…
Number of citations: 8 www.mdpi.com
A Timmins, EJ Macpherson, RG Ackman - Food Chemistry, 2000 - Elsevier
Number of citations: 10
S Schober, I Seidl, A Meinitzer… - European journal of …, 2009 - Wiley Online Library
… The method is based on gas chromatographic separation on a wax capillary column using methyl tricosanoate as internal standard. The performance of the method was proved with the …
Number of citations: 10 onlinelibrary.wiley.com
JI Simionato, JC Garcia, GT Santos… - Journal of the Brazilian …, 2010 - SciELO Brasil
… theoretical response factors were calculated for methyl tricosanoate as proposed by Ackman. Next, … mixture in n-heptane containing these esters and 0.25 mg mL -1 methyl tricosanoate. …
Number of citations: 82 www.scielo.br
MC Milinsk, M Matsushita, JV Visentainer… - Journal of the Brazilian …, 2008 - SciELO Brasil
… Table 2 presents the experimental response factor values obtained from a FAME standard mixture and the theoretical one for methyl tricosanoate. The experimental factors for saturated …
Number of citations: 93 www.scielo.br

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